ML188 is a small molecule identified as a non-covalent inhibitor of the severe acute respiratory syndrome coronavirus (SARS-CoV) main protease (Mpro), also known as 3C-like protease (3CLpro) []. This enzyme is essential for viral replication and represents a promising target for antiviral drug development [, , , , ]. Unlike many other SARS-CoV Mpro inhibitors that form covalent bonds with the enzyme, ML188 exerts its inhibitory effect through non-covalent interactions []. This characteristic makes ML188 an attractive starting point for developing pan-coronavirus inhibitors with potentially improved safety profiles [].
The synthesis of ML188 and its analogs was achieved efficiently using the Ugi four-component reaction (Ugi-4CR) [, ]. This multicomponent reaction allows for the rapid generation of diverse chemical libraries by combining an isocyanide, an aldehyde, an amine, and a carboxylic acid []. In the case of ML188, variations in the starting materials, particularly the amine and carboxylic acid components, enabled the exploration of different substituents within the S1', S1, and S2 enzyme binding pockets [].
The molecular structure of ML188 has been elucidated through X-ray crystallography in complex with SARS-CoV Mpro []. The structure reveals key interactions responsible for its binding affinity. Notably, the furan ring of ML188 occupies the S1 pocket, while the tert-butylphenyl group interacts with the S1' subsite. Additionally, the pyridine ring forms hydrogen bonds with residues in the S2 pocket []. This detailed structural information is crucial for understanding the binding mode of ML188 and guiding further optimization efforts [, ].
While the provided literature primarily focuses on the inhibitory activity and structural analysis of ML188, the Ugi-4CR employed for its synthesis inherently involves several chemical transformations. These include imine formation, acylation, and Mumm rearrangement, ultimately leading to the formation of the bis-amide product []. Understanding these reactions is crucial for optimizing the synthesis and exploring structural diversity within this class of compounds.
ML188 acts as a non-covalent inhibitor of SARS-CoV Mpro, preventing the enzyme from cleaving the viral polyproteins essential for viral replication [, ]. Unlike covalent inhibitors that permanently modify the active site cysteine residue, ML188 binds reversibly to the active site, competing with the natural substrate [, ]. This reversible binding mechanism may contribute to a more favorable safety profile by reducing the risk of off-target effects [].
The primary application of ML188 is as a research tool for studying SARS-CoV Mpro and validating it as a drug target [, , , , ]. Its identification as a non-covalent inhibitor with moderate potency and known binding mode makes it a valuable starting point for developing more potent and selective inhibitors [, , ].
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7